Methyl 4-(6-chloropyrazin-2-yl)benzoate
Overview
Description
Methyl 4-(6-chloropyrazin-2-yl)benzoate is a chemical compound that belongs to the class of pyrazine derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications. The molecular formula of this compound is C12H9ClN2O2, and it has a molecular weight of 248.66 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing methyl 4-(6-chloropyrazin-2-yl)benzoate involves the reaction of this compound with 3-methoxyazetidine hydrochloride in the presence of dimethylsulfoxide and DIEA at room temperature . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and chemical manufacturing facilities under controlled conditions to maintain high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-chloropyrazin-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the pyrazine ring.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include dimethylsulfoxide, DIEA, and 3-methoxyazetidine hydrochloride . The reactions are typically carried out at room temperature under controlled conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with 3-methoxyazetidine hydrochloride yields a substituted pyrazine derivative .
Scientific Research Applications
Methyl 4-(6-chloropyrazin-2-yl)benzoate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various pyrazine derivatives and other complex molecules.
Biology: It is studied for its potential biological activity and therapeutic applications, including its effects on cellular pathways and molecular targets.
Medicine: The compound is investigated for its potential use in developing new drugs and therapeutic agents.
Industry: this compound is used in the chemical industry for the production of various pyrazine-based compounds.
Mechanism of Action
The mechanism of action of methyl 4-(6-chloropyrazin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to changes in cellular processes and signaling pathways . detailed studies on the exact molecular mechanisms and targets are still ongoing.
Comparison with Similar Compounds
Methyl 4-(6-chloropyrazin-2-yl)benzoate can be compared with other pyrazine derivatives, such as:
- Methyl 4-(6-fluoropyrazin-2-yl)benzoate
- Methyl 4-(6-bromopyrazin-2-yl)benzoate
- Methyl 4-(6-iodopyrazin-2-yl)benzoate
These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to the presence of the chlorine atom, which can affect its interactions with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
methyl 4-(6-chloropyrazin-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-12(16)9-4-2-8(3-5-9)10-6-14-7-11(13)15-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTABOGNYIHUEIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650600 | |
Record name | Methyl 4-(6-chloropyrazin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-59-5 | |
Record name | Methyl 4-(6-chloropyrazin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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